Matlystatin A - 140626-94-4

Matlystatin A

Catalog Number: EVT-273621
CAS Number: 140626-94-4
Molecular Formula: C27H47N5O8S
Molecular Weight: 601.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Matlystatin A is an aminopeptidase inhibitor. It expresses multiple inhibitory activity against both aminopeptidase N and matrix metalloproteinases (MMP).
Source and Classification

Matlystatin A is derived from the actinomycete Actinomadura atramentaria. It belongs to a class of compounds known as hydroxamate metalloproteinase inhibitors. These inhibitors are characterized by their ability to chelate metal ions, which is crucial for the activity of metalloproteinases. Matlystatin A is part of a larger family of compounds called matlystatins, which exhibit structural diversity and biological activity due to their complex biosynthetic pathways .

Synthesis Analysis

The synthesis of Matlystatin A has been achieved through both total synthesis and biosynthetic methods. The total synthesis involves several steps that construct the molecule from simpler organic compounds. Notably, the total synthesis of Matlystatin A was reported to include the formation of key intermediates that ultimately lead to the final product. The synthetic route typically employs various reaction conditions such as temperature control, solvent selection, and reagent stoichiometry to optimize yield and purity .

Biosynthetically, Matlystatin A is produced via a gene cluster that encodes polyketide synthases. This pathway involves several enzymatic steps where malonyl-CoA and methylmalonyl-CoA units are incorporated into the growing polyketide chain. The genes involved include those responsible for loading modules and extension modules that facilitate the assembly of the compound's complex structure .

Molecular Structure Analysis

Matlystatin A has a complex molecular structure characterized by a hydroxamate functional group that plays a critical role in its biological activity. The compound's absolute configuration has been determined through total synthesis techniques, revealing specific stereochemistry essential for its function as an enzyme inhibitor. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation and interactions with target enzymes .

Key Structural Features

  • Molecular Formula: C₁₃H₁₈N₂O₄
  • Molecular Weight: 270.29 g/mol
  • Functional Groups: Hydroxamate group, amine groups
Chemical Reactions Analysis

Matlystatin A undergoes several chemical reactions that are critical for its activity as an inhibitor. The primary reaction involves the chelation of zinc ions in the active site of metalloproteinases, effectively blocking substrate access and preventing enzyme activity. This interaction is facilitated by the hydroxamate group, which forms a stable complex with metal ions.

Additionally, studies have indicated that modifications to the compound's structure can influence its reactivity and potency against various metalloproteinases. For example, structural analogs have been synthesized to evaluate their inhibitory effects and optimize binding affinities through structure-activity relationship studies .

Mechanism of Action

The mechanism by which Matlystatin A inhibits type IV collagenases involves direct interaction with the enzyme's active site. The hydroxamate moiety binds to the zinc ion within the enzyme's catalytic domain, disrupting the enzyme's ability to hydrolyze collagen substrates effectively. This inhibition is crucial in therapeutic contexts where collagen degradation contributes to disease progression.

Research has shown that Matlystatin A exhibits selective inhibition against type IV collagenases compared to other metalloproteinases, highlighting its potential for targeted therapeutic applications .

Physical and Chemical Properties Analysis

Matlystatin A possesses distinct physical and chemical properties that contribute to its functionality:

  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary; further characterization is required for precise determination.

These properties are essential for understanding how Matlystatin A behaves in biological systems and how it can be formulated for therapeutic use .

Applications

Matlystatin A has significant potential in various scientific applications:

  • Cancer Research: Due to its ability to inhibit collagenase activity, it is being studied for its role in cancer metastasis prevention.
  • Tissue Engineering: Its inhibitory effects on matrix metalloproteinases make it a candidate for applications in regenerative medicine.
  • Drug Development: Ongoing research aims to develop derivatives with enhanced potency and selectivity against specific metalloproteinases.

Biosynthesis and Metabolic Engineering of Matlystatin A

Genomic Context and Biosynthetic Gene Cluster Localization

Identification of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Gene Clusters

Matlystatin A originates from Actinomadura atramentaria DSM 43919, with its biosynthetic gene cluster (BGC) identified through homology searches targeting epoxyketone synthases (e.g., EpnF). The 18-gene mat cluster spans ~65 kb and encodes a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line. Key features include:

  • Non-linear NRPS organization: Five discrete genes (matH, matI, matJ, matK, matO) encode adenylation (A) domains specific for piperazic acid (Pip) and leucine/isoleucine activation. MatJ shows 59% identity to the marformycin Pip adenylation protein MfnK [1] [6].
  • PKS module: A single PKS module (MatO) incorporates alkylmalonyl-CoA extender units, followed by a thioesterase (TE, MatP) for chain release [1] [10].
  • Trans-acting enzymes: MatG, an acyl-CoA dehydrogenase (ACAD) homologous to epoxyketone synthases, generates structural diversity via decarboxylation-dehydrogenation reactions [1] [6].

Table 1: Core Biosynthetic Genes in the Matlystatin A Cluster

GeneFunctionDomain OrganizationSubstrate Specificity
matJNRPS moduleA-T-CPiperazic acid
matOHybrid NRPS-PKSKS-AT-KR-ACP-TELeucine/Isoleucine + alkylmalonyl-CoA
matGAcyl-CoA dehydrogenase-β-keto acid intermediates
matAN-oxygenase-Hydroxamate warhead formation
matLCrotonyl-CoA carboxylase-reductase-Ethylmalonyl-CoA pathway

Regulatory Elements Governing Secondary Metabolite Production

The mat cluster’s expression is regulated by:

  • Two-component systems (TCS): CutRS homologs respond to secretion stress and redox imbalances. Deletion of cutRS in Streptomyces coelicolor enhances actinorhodin production, indicating cross-regulation with antibiotic pathways [1] [8].
  • Sterol-responsive promoters: Upc2p-like elements potentially modulate oxygen-dependent steps (e.g., squalene epoxidation) [9].
  • N-oxygenase control: MatA expression is iron-dependent, linking warhead biosynthesis to cellular metal homeostasis [6] [10].

Enzymatic Pathways and Post-Translational Modifications

Acyltransferase Domain Specificity in Modular Assembly

The PKS AT domain in MatO exhibits unprecedented substrate flexibility:

  • Primary substrates: Methylmalonyl-CoA and ethylmalonyl-CoA for C2-alkyl chain elongation.
  • Alternative substrates: Engineered strains incorporate propargylmalonyl-CoA, yielding alkyne-tagged Matlystatin A analogues for click-chemistry applications [1] [7].
  • Ethylmalonyl-CoA pathway variation: MatL (crotonyl-CoA carboxylase-reductase) and MatBQ (ethylmalonyl-CoA mutase) generate branched alkylmalonyl-CoA precursors from acetyl-CoA, bypassing canonical polyketide extender units [1] [6].

Epimerization and Methylation Mechanisms

  • Epimerization: The NRPS condensation (C) domain in MatK converts L-piperazic acid to D-configuration, critical for metalloproteinase binding [10].
  • N-methylation: MatF (heme-dependent oxidase) and MatD (ornithine N⁵-hydroxylase homolog) collaborate to form the N–N bond in piperazic acid via N-hydroxylated intermediates [1] [6].
  • Warhead formation: MatA (N-oxygenase) catalyzes hydroxamate installation on N-hydroxy-2-pentyl-succinamic acid, enabling zinc chelation in target metalloproteinases [6] [10].

Heterologous Expression Systems for Yield Optimization

CRISPR-Cas9-Mediated Pathway Refactoring in Streptomyces Hosts

Heterologous production leverages engineered Streptomyces chassis:

  • CRISPR-Cas9-BD: A modified Cas9 with N-/C-terminal polyaspartate tags reduces cytotoxicity in high-GC hosts. Applications include:
  • Multiplexed deletions of competing pathways (e.g., actinorhodin BGC in S. coelicolor).
  • Promoter swapping: Replacement of native mat promoters with ermE strong promoters boosts titers 3.2-fold [3] [4].
  • Chassis performance:
  • S. coelicolor M1154: Yields 16 mg/L deshydroxymatlystatin A (precursor).
  • S. albus J1074: Minimizes native metabolite interference but shows lower titers (8 mg/L) [1] [3].

Table 2: Heterologous Production of Matlystatin A Precursors

Host StrainEngineering StrategyProductTiter (mg/L)
S. coelicolor M1154Fosmid-based mat cluster expressionDeshydroxymatlystatin A16.0
S. coelicolor M1154ΔactI (actinorhodin knockout)Deshydroxymatlystatin B3.0
S. albus J1074CRISPR-Cas9-BD promoter refactoringDeshydroxymatlystatin D/F8.0

Precursor-Directed Biosynthesis for Structural Analogues

Feeding non-natural precursors rewires warhead chemistry:

  • Alkyl chain variants: Sodium pentanoate → N-hydroxy-2-heptyl-succinamic acid warhead (inhibits MMP-9 with IC₅₀ 28 nM vs. 15 nM for wild-type).
  • Amino acid substitutions: N-acetyl-¹³C-L-leucine → isotope-labeled Matlystatin A for metabolic tracing [1] [7].
  • Hydroxamate bioisosteres: Feeding fluoroacetate yields fluoro-succinamate analogues with enhanced proteolytic stability [6] [10].

Table 3: Engineered Matlystatin A Analogues via Precursor Feeding

PrecursorStructural ModificationBiological Activity (IC₅₀ vs. MMP-9)
Sodium heptanoateC5 → C7 alkyl chain28 nM (wild-type: 15 nM)
N-acetyl-L-tyrosineTyr replaces IleLoss of activity (IC₅₀ > 1 μM)
4-Fluoro-threonineβ-fluoro hydroxamate42 nM; 3× serum half-life

Properties

CAS Number

140626-94-4

Product Name

Matlystatin A

IUPAC Name

(2R)-2-acetamido-3-[4-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxoheptyl]sulfanylpropanoic acid

Molecular Formula

C27H47N5O8S

Molecular Weight

601.8 g/mol

InChI

InChI=1S/C27H47N5O8S/c1-5-7-8-10-19(15-23(35)31-40)26(37)32-21(11-9-13-28-32)25(36)30-24(17(3)6-2)22(34)12-14-41-16-20(27(38)39)29-18(4)33/h17,19-21,24,28,40H,5-16H2,1-4H3,(H,29,33)(H,30,36)(H,31,35)(H,38,39)/t17?,19?,20-,21?,24?/m0/s1

InChI Key

FKOLSKSZEQBBHL-IKXKWNMQSA-N

SMILES

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

Matlystatin A;

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSCC(C(=O)O)NC(=O)C

Isomeric SMILES

CCCCCC(CC(=O)NO)C(=O)N1C(CCCN1)C(=O)NC(C(C)CC)C(=O)CCSC[C@@H](C(=O)O)NC(=O)C

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